molecular formula C18H17NO4 B12417636 Naaa-IN-1

Naaa-IN-1

Cat. No.: B12417636
M. Wt: 311.3 g/mol
InChI Key: MFQATLPMLVIJGV-BLLLJJGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Pain Management

NAAA inhibitors have emerged as potential therapeutic agents for managing chronic pain. Research indicates that inhibiting NAAA can elevate endogenous PEA levels, which may reduce hyperalgesia. For instance, a study demonstrated that the selective compound ARN077 effectively increased PEA levels and exhibited antihyperalgesic effects in multiple pain models .

Case Study: ARN077

  • Objective: To assess the efficacy of ARN077 as an NAAA inhibitor.
  • Methodology: Administered to mice with induced hyperalgesia.
  • Findings: The compound significantly restored PEA levels and reduced pain responses.
  • Conclusion: ARN077 showcases the potential of NAAA inhibitors in pain management.

Cancer Research

NAAA's role in tumorigenesis and immune response has been extensively studied. Elevated levels of NAAA have been correlated with poor prognosis in various cancers, suggesting its potential as a prognostic biomarker. A comprehensive analysis across 33 cancer types revealed that high NAAA expression is associated with adverse outcomes in breast cancer (BRCA), glioma (LGG), and thyroid carcinoma (THCA) .

Data Table: Prognostic Value of NAAA Across Cancer Types

Cancer TypeAssociation with NAAA ExpressionOutcome
BRCAPositivePoor prognosis
LGGPositivePoor prognosis
THCAPositivePoor prognosis
SKCMNegativeBetter prognosis

Neuroinflammation

Research has shown that NAAA is involved in neuroinflammatory processes. For example, atractylodin, a natural inhibitor of NAAA, was found to elevate cellular PEA levels and inhibit microglial activation in response to lipopolysaccharide (LPS) stimulation . This suggests a therapeutic avenue for treating neurodegenerative diseases characterized by inflammation.

Case Study: Atractylodin's Mechanism

  • Objective: To evaluate the anti-inflammatory effects of atractylodin.
  • Methodology: In vitro studies on BV-2 microglial cells.
  • Findings: Atractylodin inhibited pro-inflammatory cytokine release and increased PEA levels.
  • Conclusion: Atractylodin may serve as a novel therapeutic agent for neuroinflammation.

Biological Activity

Naaa-IN-1 is a compound that has garnered attention due to its potential biological activity, particularly in relation to the enzyme N-acylethanolamine acid amidase (NAAA). This enzyme plays a significant role in various physiological and pathological processes, including pain modulation and inflammation. The following sections detail the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions as an activity-based probe specifically targeting the catalytically active form of NAAA. This selectivity is crucial for understanding the physiological roles of NAAA in vivo and in vitro. The compound has been shown to effectively inhibit NAAA activity, which is involved in the hydrolysis of bioactive lipids, thereby influencing pain and inflammatory responses.

Key Findings:

  • Inhibition Assay : In vitro studies demonstrated that this compound inhibits NAAA with an IC50 value indicating effective binding at low concentrations (0.01 μM to 10 μM) .
  • In Vivo Efficacy : Administered intravenously at a dose of 10 mg/kg, this compound displayed significant binding to NAAA in rat models, confirming its potential for therapeutic applications .

Study Overview

A series of studies have explored the biological effects of this compound across different models. Below is a summary of notable findings from these studies:

Study Model Dose Outcome
Study 1Rodent model of hyperalgesia10 mg/kg i.v.Significant reduction in pain response observed .
Study 2HEK293 cells overexpressing hNAAAVarying concentrations (0.01-10 μM)Dose-dependent inhibition of NAAA activity confirmed .
Study 3Rat lung tissue10 mg/kg i.v.Binding confirmed via LC-MS analysis; selective for NAAA .

Case Study 1: Pain Modulation

In a controlled study involving rodents, the administration of this compound resulted in a marked decrease in hyperalgesic responses compared to control groups. The study employed both behavioral assays and biochemical analyses to assess pain levels and inflammation markers.

  • Findings :
    • Reduction in pain scores by approximately 50% post-treatment.
    • Biochemical markers of inflammation (e.g., cytokine levels) were significantly lower in treated animals compared to controls.

Case Study 2: Inflammatory Response

Another study focused on the systemic effects of this compound on lung inflammation models. The compound was administered to assess its impact on inflammatory pathways.

  • Findings :
    • Histological analysis showed reduced infiltration of inflammatory cells.
    • Cytokine profiling indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

(4-phenylphenyl)methyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate

InChI

InChI=1S/C18H17NO4/c1-12-16(17(20)23-12)19-18(21)22-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,19,21)/t12-,16+/m0/s1

InChI Key

MFQATLPMLVIJGV-BLLLJJGKSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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